

Characterization of Diopase from the Kaokoveld Plateau: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DIOPTASE*

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For Researchers, Scientists, and Material Science Professionals

This technical guide provides a comprehensive overview of the basic characterization of **Diopase**, with a special focus on specimens originating from the renowned Kaokoveld Plateau in Namibia. The Kaokoveld Plateau is celebrated for producing **Diopase** crystals of exceptional color, transparency, and quality.^{[1][2]} This document outlines the key physical, chemical, and crystallographic properties of **Diopase**, details the standard experimental protocols for its analysis, and presents a logical workflow for its characterization. While specific quantitative data for **Diopase** from the Kaokoveld Plateau is not extensively available in public literature, the data presented here is representative of high-quality **Diopase** specimens and serves as a foundational guide for researchers.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Diopase**. These values are compiled from various mineralogical sources and are considered standard for the species.

Table 1: Physical and Optical Properties of **Diopase**

| Property | Value |
|--------------------|---|
| Mohs Hardness | 5[3][4] |
| Specific Gravity | 3.28–3.35[3][4] |
| Luster | Vitreous to sub-adamantine[3] |
| Diaphaneity | Transparent to translucent[3] |
| Cleavage | Perfect in three directions on {1011}[3][4][5] |
| Fracture | Conchoidal to uneven[4][6] |
| Streak | Green to pale greenish-blue[4][6] |
| Refractive Index | $n_{\omega} = 1.652\text{--}1.658$, $n_{\epsilon} = 1.704\text{--}1.710$ [3] |
| Birefringence | $\delta = 0.052$ [3] |
| Optical Properties | Uniaxial (+)[3] |

Table 2: Crystallographic Data for **Diopase**

| Property | Value |
|----------------------|--|
| Crystal System | Trigonal[3][5] |
| Crystal Class | Rhombohedral (3)[3][5] |
| Space Group | R3[3][5] |
| Unit Cell Parameters | $a = 14.566 \text{ \AA}$, $c = 7.778 \text{ \AA}$ [3] |
| Formula Unit (Z) | 18 |

Table 3: Chemical Composition of **Diopase**

| Element | Weight % |
|------------------|--|
| Copper (Cu) | 40.31% ^[5] |
| Silicon (Si) | 17.82% ^[5] |
| Oxygen (O) | 40.60% ^[5] |
| Hydrogen (H) | 1.28% ^[5] |
| Chemical Formula | Cu ₆ Si ₆ O ₁₈ ·6H ₂ O ^[3] or CuSiO ₂ (OH) ₂ ^{[3][4][6]} |

Experimental Protocols

Detailed experimental protocols for the characterization of **Diopase** from the Kaokoveld Plateau are not readily available. The following are generalized methodologies based on standard mineralogical analytical techniques.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure, phase purity, and unit cell parameters of **Diopase**.

Methodology:

- **Sample Preparation:** A small, representative crystal of **Diopase** is ground into a fine powder using an agate mortar and pestle to ensure random crystal orientation. The powder is then mounted onto a sample holder.
- **Data Collection:** The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam (typically Cu K α radiation) is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Data Analysis:** The resulting diffraction pattern is compared to a database of known mineral diffraction patterns for phase identification. For quantitative analysis, the Rietveld refinement method can be employed.^{[7][8]} This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of crystallographic parameters such as lattice parameters, atomic positions, and site occupancies.^[7]

Raman and Infrared Spectroscopy

Objective: To identify the vibrational modes of the molecular groups within the **Diopase** crystal lattice, providing insight into its chemical structure.

Methodology:

- Raman Spectroscopy: A non-destructive technique where a laser is focused on the crystal surface. The scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the Si-O and O-H bonds in the **Diopase** structure.[\[9\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: An infrared beam is passed through a powdered sample of **Diopase** mixed with KBr, or reflected off the surface of a crystal.[\[10\]](#) The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the water molecules and silicate rings within the crystal.[\[9\]](#)[\[10\]](#)

Elemental Analysis

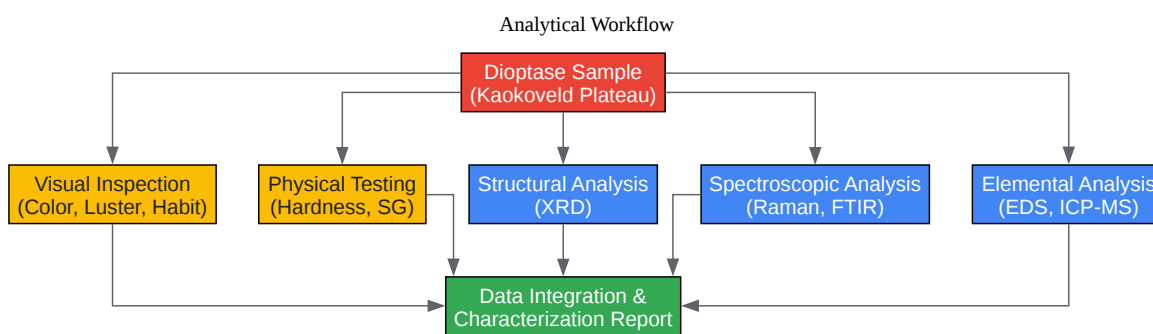
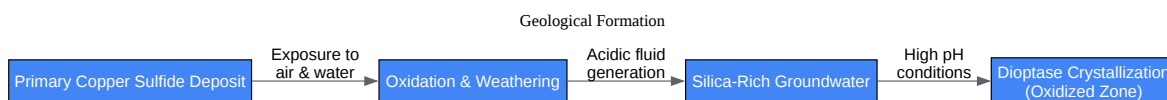
Objective: To determine the elemental composition of the **Diopase** sample.

Methodology:

- Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM), this technique involves bombarding the sample with an electron beam. The resulting characteristic X-rays emitted from the sample are analyzed to identify the elements present and their relative abundances.
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For high-precision trace element analysis, a small amount of the **Diopase** sample is dissolved in acid. The solution is then introduced into an inductively coupled plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer to determine the elemental and isotopic composition.

Visualized Workflows and Relationships

The following diagrams illustrate key conceptual frameworks for the characterization of **Diopase**.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com